An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2-(Butan-2-yloxy)-6-chloropyridin-4-amine
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2-(Butan-2-yloxy)-6-chloropyridin-4-amine
This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 2-(Butan-2-yloxy)-6-chloropyridin-4-amine. In the absence of publicly available experimental data for this specific molecule, this document leverages established principles of NMR spectroscopy and comparative data from analogous substituted pyridine compounds to forecast its spectral characteristics. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the molecule's structural features as revealed by NMR.
The guide outlines the predicted chemical shifts, multiplicities, and coupling constants, supported by a rationale grounded in the electronic effects of the substituents on the pyridine ring. Furthermore, a detailed, field-proven experimental protocol for the acquisition and processing of NMR data for this class of compounds is provided, ensuring a self-validating system for future experimental work.
Molecular Structure and Predicted NMR Assignments
The structure of 2-(Butan-2-yloxy)-6-chloropyridin-4-amine (C₉H₁₃ClN₂O) is characterized by a pyridine ring substituted at positions 2, 4, and 6.[1] The substituents are a chloro group (-Cl), an amino group (-NH₂), and a butan-2-yloxy group (-OCH(CH₃)CH₂CH₃). These groups exert distinct electronic influences on the ring, which are critical for interpreting the NMR spectrum.
-
-Cl (Position 6): An electron-withdrawing group due to its inductive effect (-I) and a weak deactivating group.
-
-NH₂ (Position 4): A strong electron-donating group due to its resonance effect (+M), which significantly shields the ortho (positions 3 and 5) and para (position 6) carbons.
-
-O-R (Position 2): An electron-donating group through resonance (+M) and electron-withdrawing through induction (-I).
The interplay of these effects results in a unique electronic environment for each proton and carbon atom, leading to a predictable NMR spectrum.
Diagram: Structure and Atom Numbering
Caption: Structure of 2-(Butan-2-yloxy)-6-chloropyridin-4-amine with atom numbering.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the butan-2-yloxy group. The predictions are based on substituent effects observed in various aminopyridine and chloropyridine derivatives.[2][3]
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-3 | 5.8 - 6.0 | Singlet (s) | - | Strongly shielded by the +M effect of the adjacent amino group at C4 and the +M effect of the butoxy group at C2. |
| H-5 | 6.2 - 6.4 | Singlet (s) | - | Shielded by the +M effect of the amino group at C4, but less so than H-3 due to the adjacent -I effect of the chloro group at C6. |
| -NH₂ | 4.0 - 5.0 | Broad Singlet (br s) | - | The chemical shift can vary depending on solvent and concentration; signal is often broad due to quadrupole broadening and exchange. |
| -OCH- | 4.9 - 5.2 | Sextet or Multiplet (m) | ~6.0 | The methine proton is coupled to the adjacent methyl and methylene protons of the butyl group. |
| -CH₂- | 1.6 - 1.8 | Multiplet (m) | ~7.0 | Diastereotopic protons coupled to the methine and terminal methyl protons. |
| -OCH-CH₃ | 1.2 - 1.4 | Doublet (d) | ~6.0 | Coupled to the adjacent methine proton. |
| -CH₂-CH₃ | 0.9 - 1.0 | Triplet (t) | ~7.5 | Coupled to the adjacent methylene protons. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals corresponding to the nine unique carbon environments in the molecule. The chemical shifts are predicted based on established data for substituted pyridines.[4][5][6]
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | 162 - 165 | Deshielded due to direct attachment to the electronegative oxygen and the ring nitrogen. |
| C3 | 95 - 98 | Strongly shielded by the powerful +M effects of the adjacent amino (C4) and butoxy (C2) groups. |
| C4 | 155 - 158 | Deshielded due to the strong electron-donating character of the attached amino group. |
| C5 | 105 - 108 | Shielded by the +M effect of the amino group at C4, but deshielded relative to C3 by the adjacent chloro group at C6. |
| C6 | 150 - 153 | Deshielded due to the electronegative chlorine atom and the ring nitrogen. |
| -OCH- | 75 - 78 | Typical range for a methine carbon attached to an oxygen atom. |
| -CH₂- | 28 - 31 | Standard aliphatic methylene carbon chemical shift. |
| -OCH-CH₃ | 18 - 21 | Shielded aliphatic methyl carbon. |
| -CH₂-CH₃ | 9 - 12 | Highly shielded terminal methyl carbon. |
Diagram: Logic for Spectral Prediction
Caption: Logical flow illustrating how substituent effects inform NMR shift predictions.
Experimental Protocol for NMR Data Acquisition
This section provides a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra, adapted from established methodologies for similar heterocyclic compounds.[5][7]
Sample Preparation
-
Weighing: Accurately weigh 10-20 mg of the compound for ¹H NMR analysis and 50-100 mg for ¹³C NMR analysis into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is often a good first choice for this type of compound.
-
Internal Standard: Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS) at 0.03% v/v, for referencing the chemical shifts to 0.00 ppm.
-
Dissolution: Gently agitate the tube to ensure complete dissolution of the sample. A brief sonication may be used if necessary.
Instrument Parameters
For ¹H NMR Spectroscopy:
-
Spectrometer Frequency: ≥ 400 MHz
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans (ns): 8-16 scans, co-added for good signal-to-noise.
For ¹³C NMR Spectroscopy:
-
Spectrometer Frequency: ≥ 100 MHz
-
Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., 'zgpg30').
-
Spectral Width: 200-240 ppm, centered around 100-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans (ns): 1024-4096 scans, required due to the low natural abundance of the ¹³C isotope.
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to the Free Induction Decay (FID) followed by a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the transformed spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction algorithm.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not used, reference to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[5]
-
Peak Picking and Integration: Identify all significant peaks and integrate the corresponding areas for the ¹H spectrum to determine proton ratios.
Diagram: Experimental Workflow
Caption: A streamlined workflow for NMR sample preparation, data acquisition, and processing.
Conclusion
This guide provides a detailed prediction of the ¹H and ¹³C NMR spectra of 2-(Butan-2-yloxy)-6-chloropyridin-4-amine based on fundamental principles and comparative analysis of related structures. The predicted data serves as a robust reference for the structural verification and characterization of this compound. The included experimental protocols offer a standardized methodology for obtaining high-quality, reproducible NMR data. Experimental verification of these predictions is essential and will provide the definitive characterization of this molecule.
References
- An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromo-2-chloropyridine. Benchchem.
- Comparative Analysis of 1H and 13C NMR Spectral Data for 5-Chloro-2-fluoropyridin-3-amine and Related Compounds. Benchchem.
- Supporting Information for Wiley-VCH 2007. Wiley-VCH.
- 4-Aminopyridine(504-24-5) 1H NMR spectrum. ChemicalBook.
- 1H NMR Spectra of Substituted Aminopyridines. Taylor & Francis Online.
- Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. ACS Publications.
- NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Wiley Online Library.
- 2-Chloropyridine(109-09-1) 13C NMR spectrum. ChemicalBook.
- 4-Chloropyridine N-oxide(1121-76-2) 13C NMR spectrum. ChemicalBook.
- 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.
- 2-(Butan-2-yloxy)-6-chloropyridin-3-amine (EVT-13456824). EvitaChem.
- Synthesis, crystal structure, and solid-state NMR spectroscopy of (4-HAP)>2>[Ga>4>O(PO>4>)>4>(H >2>O)>4>] (AP = aminopyridine), a gallophosphate containing discrete double-four-ring units. Scholars at National Central University.
- Pyridine Spectrum. SpectraBase.
- 2-methyl-4-aminopyridine - Optional[1H NMR] - Spectrum. SpectraBase.
- NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. ResearchGate.
- Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. PubMed.
- In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,6-Dibromopyridine. Benchchem.
Sources
- 1. evitachem.com [evitachem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. 2-Chloropyridine(109-09-1) 13C NMR spectrum [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Chloropyridine N-oxide(1121-76-2) 13C NMR spectrum [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
